Aglafoline
Overview
Description
Aglafoline is a molecular compound with the formula C28H28O8 . It is a highly bioactive flavolignan derived from the Aglaia species .
Synthesis Analysis
Flavaglines, including Aglafoline, are formed by the cycloaddition of a flavonoid nucleus with a cinnamic acid moiety, a typical chemical character of the genus Aglaia . Rocagloic acid is a biosynthetic precursor from which Aglafoline-type cyclopentabenzofurans can be derived .Molecular Structure Analysis
Aglafoline’s molecular structure is characterized by different hydroxy, methoxy, and methylenedioxy groups of the aromatic rings. Important structural variation is created by different substitutions and stereochemistries of the central cyclopentane ring .Chemical Reactions Analysis
The chemical reactions involved in the formation of Aglafoline are complex and involve multiple steps. The central role of cinnamic acid in the formation of the basic skeleton is crucial .Scientific Research Applications
Aglafoline as a Platelet-Activating Factor Antagonist
Aglafoline, derived from Aglaia elliptifolia Merr, has been identified as a selective and concentration-dependent inhibitor of platelet aggregation and ATP release reaction induced by platelet-activating factor (PAF) in rabbit platelets. This effect was also observed in vivo, where aglafoline effectively antagonized PAF-induced hypotensive shock and bronchoconstriction in animal models, demonstrating its potential as a PAF antagonist both in vitro and in vivo (Ko et al., 1992).
Cytotoxicity and Antiplatelet Aggregation
Aglafoline has shown significant cytotoxicity against six cancer cell lines and completely blocked platelet aggregation caused by arachidonic acid and platelet-activating factor. These findings indicate a potential role for aglafoline in cancer treatment and as an antiplatelet agent (Wu et al., 1997).
Synthesis and Biological Activity
The synthesis of aglafoline derivatives has been explored, leading to the creation of novel compounds with insecticidal and repellent activities against certain pests. This research opens up possibilities for aglafoline and its derivatives in agricultural applications (Wang et al., 2014).
Potential in Colorectal Cancer Treatment
Aglafoline was identified as a potential inhibitor of the TNIK protein in Wnt signaling pathways, which are relevant to colorectal cancer. Molecular docking models suggest aglafoline's binding features make it a candidate for further exploration in this context (Rosita & Begum, 2020).
Safety And Hazards
properties
IUPAC Name |
methyl (1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O8/c1-32-18-12-10-17(11-13-18)28-23(16-8-6-5-7-9-16)22(26(30)35-4)25(29)27(28,31)24-20(34-3)14-19(33-2)15-21(24)36-28/h5-15,22-23,25,29,31H,1-4H3/t22-,23-,25-,27+,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTGDXPPYSWBSO-GWNOIRNCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)OC)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)OC)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50932140 | |
Record name | Methyl 1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50932140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aglafoline | |
CAS RN |
143901-35-3 | |
Record name | Methyl (1R,2R,3S,3aR,8bS)-2,3,3a,8b-tetrahydro-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-1H-cyclopenta[b]benzofuran-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143901-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aglafoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143901353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50932140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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